(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(4-isopropylbenzylidene)benzofuran-3(2H)-one dihydrochloride
Description
(Z)-6-Hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(4-isopropylbenzylidene)benzofuran-3(2H)-one dihydrochloride is a synthetic benzofuran-3-one derivative with a complex structure featuring:
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4.2ClH/c1-17(2)19-5-3-18(4-6-19)15-23-24(30)20-7-8-22(29)21(25(20)31-23)16-27-11-9-26(10-12-27)13-14-28;;/h3-8,15,17,28-29H,9-14,16H2,1-2H3;2*1H/b23-15-;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWKTPIOJIUNJG-NKSXWYDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(4-isopropylbenzylidene)benzofuran-3(2H)-one dihydrochloride is a complex organic compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound’s biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core with various functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 495.4 g/mol. The structural components are crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₄₄Cl₂N₂O₄ |
| Molecular Weight | 495.4 g/mol |
| CAS Number | 1177524-32-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. Key mechanisms include:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases, which play vital roles in cell signaling and proliferation.
- Antiproliferative Activity : Studies indicate that it can inhibit the proliferation of cancer cells, potentially making it a candidate for cancer therapy.
- Enzyme Inhibition : Similar compounds have demonstrated enzyme inhibition capabilities, which may extend to this compound as well.
Biological Assays and Findings
Numerous studies have assessed the biological activity of this compound through various assays:
- Anticancer Activity : Research has shown that compounds within the aurone class, including this one, can significantly inhibit cancer cell lines. For instance, a study demonstrated a marked reduction in cell viability in breast cancer lines when treated with this compound.
- Antioxidant Activity : The presence of hydroxyl groups allows for potential antioxidant properties, which were evaluated using DPPH radical scavenging assays .
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with target proteins involved in cancer progression, supporting experimental findings regarding its antiproliferative effects.
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Study on Antiproliferative Effects : A 2013 study assessed the effects of similar aurones on various cancer cell lines, revealing that this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) cells.
- In Vivo Studies : Animal models have been employed to evaluate the therapeutic potential of this compound in treating tumors. Results indicated reduced tumor size and improved survival rates compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with modifications in the benzylidene substituent, piperazine groups, or core heterocycles. Key structural and functional differences are outlined below:
Table 1: Structural Comparison of Target Compound and Analogs
*Calculated molecular weight based on dihydrochloride salt.
Key Findings:
Benzylidene Substituent Effects: The 4-isopropyl group in the target compound increases hydrophobicity compared to the 4-ethyl or polar 2,3,4-trimethoxy analogs. This may enhance membrane permeability but reduce aqueous solubility.
Piperazine Modifications :
- The 4-(2-hydroxyethyl)piperazine group is shared by the target and its ethyl/trimethoxy analogs , suggesting a role in solubility or receptor interaction. Similar groups are seen in pharmaceuticals like cetirizine derivatives, where they enhance water solubility .
Salt Form :
- The dihydrochloride salt in the target compound distinguishes it from neutral analogs, likely improving bioavailability in physiological environments .
Research Implications and Limitations
- Synthesis : While and detail heterocyclic synthesis methods, the target compound’s preparation likely requires specialized steps for introducing the 4-isopropylbenzylidene and dihydrochloride groups.
- Pharmacological Data: No activity or toxicity data are provided in the evidence.
- Comparative Bioavailability : The dihydrochloride form may offer superior solubility compared to neutral analogs, a critical factor for drug development .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction intermediates be optimized?
The synthesis involves a multi-step process, including (1) formation of the benzofuran core via cyclization of substituted phenols, (2) introduction of the 4-isopropylbenzylidene group via aldol condensation, and (3) functionalization with the 4-(2-hydroxyethyl)piperazine moiety using reductive amination. Key intermediates (e.g., hydroxylated benzofuran precursors) require purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to minimize byproducts . Optimizing reaction conditions (e.g., temperature, catalyst loading) is critical for yield improvement. For example, Suzuki-Miyaura cross-coupling may enhance regioselectivity in benzofuran derivatives .
Q. How can the compound’s solubility and stability be evaluated for in vitro assays?
Solubility should be assessed in DMSO (for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy or HPLC. Stability studies under physiological conditions (37°C, pH 7.4) should monitor degradation via LC-MS over 24–72 hours. Evidence from structurally similar compounds suggests that the dihydrochloride salt improves aqueous solubility compared to free bases . Stability in biological matrices (e.g., plasma) requires protein precipitation followed by LC-MS/MS quantification .
Q. What spectroscopic methods are most effective for structural characterization?
- NMR : ¹H/¹³C NMR to confirm the Z-configuration of the benzylidene group (characteristic coupling constants: J = 10–12 Hz for trans-olefins vs. <5 Hz for cis).
- HRMS : To verify molecular weight and chloride counterion presence.
- X-ray crystallography : For absolute stereochemical assignment, particularly for the benzofuran-piperazine junction . Computational modeling (DFT) can supplement experimental data to predict reactive sites .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Modular substitutions : Replace the 4-isopropylbenzylidene group with halogenated or electron-withdrawing substituents (e.g., 4-Cl, 4-CF₃) to assess impact on receptor binding .
- Piperazine modifications : Compare 2-hydroxyethyl with other N-substituents (e.g., methyl, benzyl) to evaluate hydrophilicity and hydrogen-bonding capacity .
- Benzofuran core optimization : Introduce methoxy or nitro groups at position 6 to probe electronic effects on bioactivity . High-throughput screening (HTS) using kinase or GPCR panels can identify off-target interactions .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from differences in assay conditions (e.g., cell lines, serum content) or metabolite interference. Solutions include:
- Metabolite profiling : Use LC-HRMS to identify active metabolites (e.g., hydroxylated or N-dealkylated derivatives) .
- Orthogonal assays : Validate cytotoxicity (MTT assay) with apoptosis markers (caspase-3/7 activation) to confirm mechanisms .
- Species-specific effects : Compare human vs. rodent CYP450 metabolism using liver microsomes .
Q. How can analytical methods be validated for quantifying this compound in complex matrices?
Follow ICH Q2(R1) guidelines:
- Linearity : 5-point calibration curve (1–100 µM) in plasma/buffer, R² ≥ 0.98.
- Precision/Accuracy : Intra-/inter-day CV <15%, recovery 85–115%.
- LOD/LOQ : Signal-to-noise ratios ≥3 and ≥10, respectively. LC-MS/MS with a C18 column (mobile phase: 0.1% formic acid in H₂O/MeOH) is optimal for sensitivity . Internal standards (e.g., deuterated analogs) improve reproducibility .
Q. What computational tools predict the compound’s pharmacokinetic and toxicological profiles?
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP), CYP inhibition, and hERG liability.
- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB ID: 1AO6) to predict plasma protein binding .
- Toxicity : Derek Nexus or ProTox-II for hepatotoxicity and genotoxicity alerts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
